Cas no 116653-28-2 (Busulfan-d)

Busulfan-d 化学的及び物理的性質
名前と識別子
-
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol,dimethanesulfonate (9CI)
- BUSULFAN-D8 (TETRAMETHYLENE-D8)
- Busulfan-d8
- 1,4-Butanediol-d8-dimethanesulfonate Esters
- Busulfex-d8
- Busulphan-d8
- CB-2041-d8
- d8-butane-1,4-dimesylate
- d8-butane-1,4-diol-1,4-dimethane sulfonate
- GT-41-d8
- Misulban-d8
- Myleran-d8
- Myleran-d
- Busulfan-D8(tetramethylene)
- Busulfan-d
- J-003467
- 4-(METHANESULFONYLOXY)(1,1,2,2,3,3,4,4-(2)H?)BUTYL METHANESULFONATE
- HY-B0245S
- 1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI)
- DTXSID80661835
- (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate
- DA-61948
- 4-(methanesulfonyloxy)(1,1,2,2,3,3,4,4-?H?)butyl methanesulfonate
- (~2~H_8_)Butane-1,4-diyl dimethanesulfonate
- D98636
- AKOS030241600
- CS-0128868
- 116653-28-2
-
- インチ: InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2
- InChIKey: COVZYZSDYWQREU-SQUIKQQTSA-N
- ほほえんだ: CS(OC(C(C(C(OS(=O)(C)=O)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])(=O)=O
計算された属性
- せいみつぶんしりょう: 254.07300
- どういたいしつりょう: 254.073
- 同位体原子数: 8
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104A^2
- 疎水性パラメータ計算基準値(XlogP): _0.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 112-1140C
- ふってん: 464.0±28.0 °C at 760 mmHg
- フラッシュポイント: 234.4±24.0 °C
- 屈折率: 1.471
- PSA: 103.50000
- LogP: 1.88060
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Busulfan-d セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Busulfan-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B689902-5mg |
Busulfan-d8 |
116653-28-2 | 5mg |
$ 408.00 | 2023-04-18 | ||
TRC | B689902-10mg |
Busulfan-d8 |
116653-28-2 | 10mg |
$ 770.00 | 2023-09-08 | ||
TRC | B689902-25mg |
Busulfan-d8 |
116653-28-2 | 25mg |
$ 1717.00 | 2023-09-08 | ||
MedChemExpress | HY-B0245S-5mg |
Busulfan-d |
116653-28-2 | ≥99.0% | 5mg |
¥3500 | 2024-04-20 | |
eNovation Chemicals LLC | Y1259144-1mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | 99%D | 1mg |
$230 | 2025-02-20 | |
1PlusChem | 1P000DE7-1mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | ≥99% deuterated forms (d1-d8) | 1mg |
$53.00 | 2025-02-18 | |
MedChemExpress | HY-B0245S-1mg |
Busulfan-d |
116653-28-2 | ≥99.0% | 1mg |
¥1100 | 2024-04-20 | |
TRC | B689902-2.5mg |
Busulfan-d8 |
116653-28-2 | 2.5mg |
$ 224.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-217804-2.5 mg |
Busulfan-d8, |
116653-28-2 | 2.5 mg |
¥2,933.00 | 2023-07-11 | ||
1PlusChem | 1P000DE7-5mg |
1,4-Butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate (9CI) |
116653-28-2 | ≥99% deuterated forms (d1-d8) | 5mg |
$242.00 | 2025-02-18 |
Busulfan-d 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
Busulfan-dに関する追加情報
Comprehensive Overview of Busulfan-d (CAS No. 116653-28-2): Applications and Research Insights
Busulfan-d, a deuterated analog of the well-known alkylating agent Busulfan, has garnered significant attention in pharmaceutical research due to its unique isotopic properties. With the CAS registry number 116653-28-2, this compound serves as an internal standard in mass spectrometry-based assays, enabling precise quantification of Busulfan in biological matrices. Researchers frequently search for "Busulfan-d pharmacokinetics" or "Busulfan-d stability studies," reflecting the growing demand for reliable analytical methods in therapeutic drug monitoring.
The deuterium substitution in Busulfan-d enhances its molecular weight without significantly altering its chemical behavior, making it ideal for isotope dilution techniques. This property addresses common user queries like "how does Busulfan-d improve assay accuracy" and "deuterated vs non-deuterated Busulfan comparison." Recent publications highlight its utility in optimizing pre-transplant conditioning regimens, particularly in studies tagged with "hematopoietic stem cell transplantation biomarkers."
Analytical chemists increasingly focus on "Busulfan-d synthesis pathways" and "116653-28-2 purity specifications" when developing GMP-compliant reference materials. The compound's role in addressing inter-patient variability – a hot topic in personalized medicine forums – is demonstrated through its application in establishing patient-specific dosing curves. Discussions around "LC-MS/MS method validation with Busulfan-d" frequently appear in chromatography communities, underscoring its importance in modern bioanalytical workflows.
Stability data for CAS 116653-28-2 reveals exceptional performance under various storage conditions, answering frequent search queries about "long-term Busulfan-d storage recommendations." Its physicochemical properties, including solubility profiles and partition coefficients, are extensively documented in pharmacopeial monographs. Researchers investigating "deuterium isotope effects in Busulfan analogs" particularly value these detailed specifications when designing metabolic stability assays.
The pharmaceutical industry's shift toward precision medicine has amplified interest in Busulfan-d's applications. Current studies tagged with "therapeutic drug monitoring innovations" frequently cite this compound as critical for achieving sub-ng/mL detection limits. Its use in pediatric oncology research – addressing search terms like "Busulfan-d in pediatric dosing optimization" – demonstrates expanding clinical applications beyond adult transplantation medicine.
Quality control laboratories prioritize inquiries about "116653-28-2 certification documentation" and "Busulfan-d batch-to-batch consistency," reflecting stringent regulatory requirements. The compound's NMR and IR spectral data, often searched as "Busulfan-d spectroscopic characterization," provide crucial identity confirmation parameters. These technical attributes support its inclusion in FDA-approved assay kits for Busulfan quantification.
Emerging research explores Busulfan-d's potential in novel drug delivery systems, responding to trending queries about "nanocarrier formulations with deuterated drugs." Its chemical stability under physiological conditions – a topic searched as "Busulfan-d plasma protein binding" – makes it valuable for extended-release formulation studies. These developments align with current industry focus on sustained-release oncology therapeutics.
Reference material producers extensively document "Busulfan-d solubility in organic solvents" to support analytical method development. The compound's role in addressing matrix effect challenges – frequently searched as "Busulfan-d for mass spec interference reduction" – highlights its importance in overcoming ionization suppression issues. Such applications are particularly relevant for laboratories transitioning to high-throughput screening platforms.
Recent patent filings containing "116653-28-2 derivative applications" indicate expanding intellectual property landscapes. Academic collaborations investigating "Busulfan-d in combination therapies" demonstrate its utility in synergistic treatment protocols. These developments respond to growing clinical interest in multimodal therapeutic approaches for complex oncological conditions.
The compound's isotopic purity – often queried as "Busulfan-d deuterium enrichment levels" – remains a critical quality attribute for research applications. Stability-indicating methods validated with CAS 116653-28-2 address regulatory requirements for "forced degradation studies of Busulfan formulations." Such methodologies support the development of more robust pharmaceutical products with extended shelf lives.
116653-28-2 (Busulfan-d) 関連製品
- 55-98-1(Busulfan)
- 15886-84-7(3-(Methanesulfonyloxy)propyl Methanesulfonate)
- 1912-32-9(Butyl methanesulfonate)
- 16156-50-6(Hexyl Methanesulfonate)
- 64818-37-7(Hept-6-en-1-yl methanesulfonate)
- 1801597-04-5(Ethyl 4-bromo-3-(hydroxymethyl)benzoate)
- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)
- 2192758-40-8(5-(4-Chlorophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-2H-tetrazole-2-acetamide)
- 57230-07-6(2-amino-1-(cyclohex-3-en-1-yl)ethan-1-ol)
- 35523-64-9(2,3-diamino-6-methylpyrimidin-4(3H)-one)
